1,1-Dimethylurea

Descripción

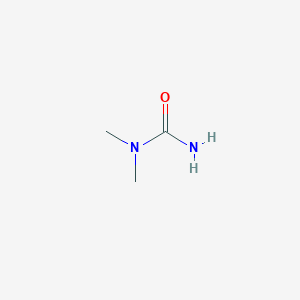

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,1-dimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O/c1-5(2)3(4)6/h1-2H3,(H2,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBBLOADPFWKNGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060515 | |

| Record name | 1,1-Dimethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Solid; [HSDB] White crystalline solid; [Alfa Aesar MSDS] | |

| Record name | Urea, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1-Dimethylurea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2714 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN WATER; SLIGHTLY SOL IN ALCOHOL | |

| Record name | 1,1-DIMETHYLUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4273 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.255 | |

| Record name | 1,1-DIMETHYLUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4273 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.44 [mmHg] | |

| Record name | 1,1-Dimethylurea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2714 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

MONOCLINIC PRISMS FROM ALCOHOL OR CHLOROFORM | |

CAS No. |

598-94-7, 1320-50-9 | |

| Record name | N,N-Dimethylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001320509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-DIMETHYLUREA | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33603 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1-Dimethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dimethylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.053 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dimethylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.912 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIMETHYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I988R763P3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,1-DIMETHYLUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4273 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

182 °C | |

| Record name | 1,1-DIMETHYLUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4273 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Chemical Reactivity of 1,1 Dimethylurea

Advanced Synthetic Pathways to 1,1-Dimethylurea

The synthesis of this compound can be achieved through several routes, with modern methodologies focusing on efficiency, purity, and process optimization.

Controlled Methylation Strategies for Selective Functionalization

While the direct methylation of urea (B33335) can produce a mixture of methylated derivatives, including this compound and 1,3-Dimethylurea (B165225), achieving high selectivity for the 1,1-isomer via this route is challenging. rsc.orgeurekaselect.com The challenge lies in controlling the methylation to occur twice on the same nitrogen atom while preventing methylation of the second nitrogen. Consequently, industrial synthesis often favors methods that begin with a dimethylated precursor, thereby ensuring the desired substitution pattern from the outset.

Alternative Preparative Routes and Process Optimization

Alternative and more selective methods for preparing this compound are well-established, primarily involving the reaction of dimethylamine (B145610) with various carbonyl-containing compounds or their equivalents.

One prominent method involves the reaction of dimethylamine with urea under elevated temperature and pressure. google.com This process is conducted under substantially anhydrous conditions and utilizes a molar excess of dimethylamine to drive the reaction towards the desired product and achieve essentially quantitative yields. google.com The reaction temperature is typically maintained between 110°C and 150°C, with an optimal range of 125°C to 130°C. google.com A preferred molar ratio of dimethylamine to urea is between 2.5:1 and 3.0:1. google.com

Another common industrial synthesis involves the reaction of an aqueous solution of dimethylamine with sodium cyanate (B1221674). google.com This reaction is typically stirred for 2 to 3 hours at a constant temperature. google.com

Other documented routes include the reaction of dimethylamine with nitrourea (B1361781) or the interaction of dimethylamine sulfate (B86663) with potassium cyanate. orgsyn.org Historically, the reaction of methylamine (B109427) with the highly toxic reagent phosgene (B1210022) has also been used. google.com

| Reactant 1 | Reactant 2 | Key Conditions | Reported Yield | Reference |

|---|---|---|---|---|

| Dimethylamine | Urea | 110-150°C, autogenous pressure, anhydrous, 2.5:1 molar ratio | Essentially quantitative | google.com |

| Dimethylamine (40% aq. solution) | Sodium Cyanate | Constant temperature, 2-3 hours | ~85% (based on provided masses) | google.com |

| Dimethylamine (25% aq. solution) | Nitrourea | Initial temp 56-60°C, maintained <85°C, then 90-100°C | 57-68% | orgsyn.org |

| Methyl amine (aq. solution) | Phosgene | Temperature not substantially above 50°C | 90% | google.com |

Purification Techniques for High-Purity this compound

Achieving high purity is crucial, particularly when this compound is used as an intermediate for pharmaceuticals or defense applications like rocket fuel. google.com Common purification involves a series of conventional laboratory and industrial techniques.

Upon completion of the synthesis reaction, the crude product is often concentrated under reduced pressure to remove solvents or excess reactants. google.com The concentrated mixture is then cooled to induce crystallization. google.comgoogle.com The resulting crystalline mass can be separated from the mother liquor via filtration or centrifugal separation. google.comgoogle.com

For achieving higher purity, recrystallization is a key step. Water and ethanol (B145695) are commonly used solvents for this purpose. google.comgoogle.comorgsyn.org For instance, after reacting dimethylamine and urea, the resulting crystalline product can be slurried with water, and a subsequent recrystallization from water can yield a product that is 100 percent pure as confirmed by infrared and magnetic resonance analysis. google.com The final step typically involves vacuum drying to remove any residual solvent, yielding a white crystalline powder. google.comorgsyn.org In some processes, activated carbon is used to treat the solution before crystallization to remove colored impurities. orgsyn.org

Reaction Mechanisms and Chemical Transformations Involving this compound

The chemical reactivity of this compound is dictated by its two distinct nitrogen-containing functional groups: the unsubstituted primary amine-like moiety (-NH₂) and the tertiary amide-like moiety (-N(CH₃)₂).

Nucleophilic Reactivity at the Unsubstituted Nitrogen Moiety

The lone pair of electrons on the unsubstituted nitrogen atom makes the -NH₂ group a competent nucleophile. wikipedia.org This allows this compound to participate in a variety of reactions where it attacks electrophilic centers.

Notable examples of its nucleophilic reactivity include:

Acylation: It reacts with acyl halides to form acylureas. wikipedia.org

Condensation Reactions: It can participate in multi-component condensation reactions with aldehydes. wikipedia.org

Coupling Reactions: The unsubstituted nitrogen can be coupled with vinyl halides. wikipedia.org

Synthesis of Heterocycles: this compound has been used in the synthesis of N,N′-disubstituted-4-aryl-3,4-dihydropyrimidinones. pengnuochemical.comsigmaaldrich.com

The nucleophilicity of ureas can be enhanced by deprotonation with a base, such as sodium hydride, to form a urea anion, which is a more powerful nucleophile. semanticscholar.org This increased reactivity allows it to participate in reactions like nucleophilic aromatic substitution (SNAr) with electron-deficient aromatic systems. semanticscholar.org

Oxidative Coupling Reactions of Amide-like Functionalities

The amide-like portion of this compound can undergo oxidative coupling reactions. wikipedia.org In these transformations, a new bond is formed, typically with the loss of two electrons from the reactants, which are accepted by an oxidant. unirioja.es A specific example for this compound is its oxidative coupling with alkenes to produce dihydrooxazoles. wikipedia.org This type of reaction highlights the versatility of the urea scaffold in constructing complex heterocyclic systems. The mechanism of such oxidative couplings often involves the activation of C-H or N-H bonds, frequently mediated by a transition-metal catalyst. unirioja.es

Multi-component Condensation Reaction Pathways

Multi-component reactions (MCRs) are efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. While the Biginelli reaction, a classic MCR for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, traditionally employs urea, studies have explored the use of urea derivatives to create structural diversity in the resulting heterocyclic products. beilstein-journals.orgorganic-chemistry.orgnih.gov

The general mechanism of the Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea. organic-chemistry.org The reaction is believed to proceed through the formation of an N-acylimine intermediate from the aldehyde and urea, which then undergoes nucleophilic addition by the enolate of the β-ketoester, followed by cyclization and dehydration to afford the dihydropyrimidinone ring system.

While extensive research has been conducted on the Biginelli reaction with unsubstituted urea and monosubstituted ureas, the participation of this compound in such reactions is less commonly documented in readily available literature. However, the structural features of this compound, specifically the presence of a primary amine group (-NH₂) capable of nucleophilic attack, suggest its potential to participate in Biginelli-like cyclocondensations. The reaction would be expected to proceed through a similar mechanistic pathway, with the initial condensation occurring at the unsubstituted -NH₂ group.

A notable example involves a five-component reaction where N,N'-dimethylurea (a constitutional isomer of this compound) reacts with a β-keto ester and formaldehyde (B43269) in the presence of indium bromide as a catalyst. This reaction not only yields the expected dihydropyrimidinone but also a fused bicyclic product resulting from a subsequent hetero-Diels-Alder reaction. nih.gov This highlights the potential for urea derivatives to participate in complex cascade reactions. Although this study used N,N'-dimethylurea, it provides a basis for exploring similar reactivity with this compound.

| Reactants | Catalyst | Product | Reaction Type |

| Aldehyde, β-ketoester, Urea/Urea Derivative | Acid (Brønsted or Lewis) | 3,4-Dihydropyrimidin-2(1H)-one | Biginelli Reaction |

| N,N'-dimethylurea, Ethyl acetoacetate, Formaldehyde | Indium Bromide | Dihydropyrimidinone and Fused Bicyclic Product | Five-Component Condensation/hetero-Diels-Alder |

Formation of Acylurea Structures and Related Heterocycles

Acylureas are a class of compounds characterized by the presence of an acyl group attached to a urea moiety. These structures are of interest in medicinal chemistry and organic synthesis. Several synthetic routes to N-acylureas have been developed, often involving the reaction of isocyanates with amides or the coupling of carboxylic acids with ureas. reading.ac.ukias.ac.in

The synthesis of N-acylureas from this compound can be conceptually approached through the acylation of the unsubstituted nitrogen atom. The reaction of this compound with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling reagent, would be expected to yield the corresponding N-acyl-1,1-dimethylurea.

A common method for forming acylureas involves the reaction of a carboxylic acid with a carbodiimide, which generates a reactive O-acylisourea intermediate. This intermediate can then rearrange to the more stable N-acylurea. ias.ac.in While this method is well-established for various ureas, specific studies detailing this transformation with this compound require more targeted investigation.

The formation of related heterocycles from urea and its derivatives is a broad area of research. researchgate.net For instance, urea derivatives can be used in the synthesis of various nitrogen-containing heterocycles through cyclocondensation reactions with bifunctional reagents. The specific application of this compound as a building block for diverse heterocyclic systems is an area ripe for further exploration.

| Acylating Agent | Coupling Reagent | Expected Product |

| Acyl Chloride | - | N-acyl-1,1-dimethylurea |

| Carboxylic Acid | Carbodiimide (e.g., DCC) | N-acyl-1,1-dimethylurea |

Exploration of Reaction with Cyclic Diketones

The reaction of ureas with dicarbonyl compounds is a well-known method for the synthesis of various heterocyclic systems. Cyclic diketones, such as 1,3-cyclohexanedione (B196179) and its derivative dimedone (5,5-dimethyl-1,3-cyclohexanedione), are versatile building blocks in organic synthesis due to the reactivity of their carbonyl groups and the active methylene (B1212753) group flanked by them. journalcra.comresearchgate.netresearchgate.net

In solution, 1,3-cyclohexanedione exists predominantly in its enol tautomer form. researchgate.net The reaction of ureas with 1,3-diketones can lead to the formation of fused heterocyclic systems. For example, the condensation of urea with 1,3-diketones in the presence of an aldehyde in a Biginelli-like reaction can yield fused dihydropyrimidinones. nih.govresearchgate.net

While the general reactivity of ureas with cyclic diketones is established, specific and detailed research on the reaction of this compound with these substrates is not extensively covered in the reviewed literature. Based on the known reactivity patterns, a condensation reaction between the primary amine group of this compound and one of the carbonyl groups of a cyclic diketone, potentially followed by cyclization, could be anticipated. The precise reaction conditions and the structure of the resulting products would depend on factors such as the catalyst used, the solvent, and the reaction temperature. Further experimental investigation is needed to fully elucidate the reaction pathways and outcomes of this compound with cyclic diketones like 1,3-cyclohexanedione and dimedone.

| Cyclic Diketone | Potential Reaction Type | Potential Product |

| 1,3-Cyclohexanedione | Condensation/Cyclization | Fused heterocyclic system |

| Dimedone | Condensation/Cyclization | Fused heterocyclic system |

Coordination Chemistry and Metal Complexation of 1,1 Dimethylurea

Ligand Properties of 1,1-Dimethylurea in Metal Coordination

This compound, also known as N,N-dimethylurea, possesses multiple potential donor sites, primarily the carbonyl oxygen and the nitrogen atoms of the amino groups. mdpi.com However, its coordination behavior is dictated by the electronic distribution and steric accessibility of these sites.

The primary mode of coordination for this compound, similar to urea (B33335) and its other derivatives, is through the carbonyl oxygen atom. mdpi.comprimescholars.comrjpbcs.com This preference is attributed to the higher electron density on the sp2-hybridized oxygen atom. In complexes with trivalent cations like iron(III), this compound acts as an O-coordinated ligand. mdpi.com

Studies on diiron(III) complexes have shown that ligands containing the -CONH₂ functionality, including this compound, initially bind to the metal center through the oxygen atom. acs.org Under specific conditions, this initial O-coordination can be followed by a slower second step, which involves a ring-closure to form stable N,O-coordinated amidate species. acs.org This indicates that while monodentate O-coordination is the most common and initial binding mode, bidentate N,O-chelation is also possible.

The presence of two methyl groups on one of the nitrogen atoms significantly impacts the coordination chemistry of this compound compared to unsubstituted urea. Research on the kinetics of ligand binding to a diiron(III) core demonstrated that the addition of methyl groups influences the stability of the resulting complex. acs.org While the addition of a single methyl group (as in 1-methylurea) did not substantially alter the equilibrium of the initial oxygen-binding reaction, the presence of methyl groups on both nitrogen atoms was found to considerably decrease the equilibrium constant (K₁). acs.org

Furthermore, the steric bulk introduced by the substituents on the incoming ligand plays a crucial role in subsequent reaction steps. acs.org For instance, the rate of ring-closure to form an N,O-coordinated species is controlled by the steric hindrance from the ligand. acs.org This suggests that the two methyl groups on the same nitrogen in this compound introduce steric constraints that can affect both the initial binding affinity and the potential for subsequent chelation.

Structural Characterization of Metal-1,1-Dimethylurea Complexes

The precise geometry, bonding, and electronic nature of metal complexes with this compound are elucidated through a combination of advanced analytical techniques, including single-crystal X-ray diffraction and various spectroscopic methods.

Single-crystal X-ray diffraction provides definitive information on the three-dimensional arrangement of atoms in a crystalline complex. A notable example is the structural characterization of trans-[diaquatetrakis(N,N-dimethylurea-O)iron(III)] nitrate (B79036). mdpi.com

In this complex, the central iron(III) ion is in an octahedral coordination environment. mdpi.com Four this compound ligands coordinate to the iron center through their oxygen atoms in the equatorial plane, while two water molecules occupy the axial positions. mdpi.com Upon coordination, the C-O bond length of the dimethylurea ligand increases compared to the uncoordinated molecule. mdpi.com The crystal structure is stabilized by an extensive network of hydrogen bonds involving the amino groups of the this compound ligands, the coordinated water molecules, and the nitrate counter-ions. mdpi.com

Table 1: Crystallographic Data for trans-[diaquatetrakis(N,N-dimethylurea-O)iron(III)] nitrate

| Parameter | Value |

|---|---|

| Chemical Formula | Fe(C₃H₈N₂O)₄(H₂O)₂₃ |

| Crystal System | Triclinic |

| Space Group | P-1 |

Data sourced from a 2022 study on iron(III)-nitrate complexes. mdpi.com

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful tool for probing the bonding within metal complexes. The coordination of this compound to a metal ion via its carbonyl oxygen atom induces characteristic shifts in its vibrational frequencies.

The most significant changes are observed in the amide bands. The amide I band, which has a major contribution from the ν(C=O) stretching mode, shifts to a lower frequency upon coordination. mdpi.com This red-shift is a direct consequence of the weakening of the C=O double bond as electron density is donated from the oxygen to the metal center. The amide II band also experiences a shift. mdpi.com

In the far-IR and Raman spectra of complexes like trans-[diaquatetrakis(N,N-dimethylurea-O)iron(III)] nitrate, metal-ligand stretching vibrations can be identified. The Fe-O stretching modes from the coordinated this compound ligands are typically found in the far-IR region, while the ν(Fe-OH₂) modes from coordinated water molecules appear at a different frequency, allowing for their distinction. mdpi.com For instance, in the iron(III) complex, the ν(Fe-OH₂) modes are found around 436 cm⁻¹, while the Fe-O modes from the dimethylurea ligand are located at lower wavenumbers (e.g., 378/361 cm⁻¹). mdpi.com

Table 2: Key IR Spectral Features of Coordinated this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Observation upon Coordination |

|---|---|---|

| N-H Stretching | 3150 - 3450 | Bands appear for NH₂ groups involved in hydrogen bonding. mdpi.com |

| Amide I (ν(C=O)) | ~1620 | Shift to lower frequency (red-shift) confirms O-coordination. mdpi.com |

| Amide II | ~1595 | Shifted due to coordination effects. mdpi.com |

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic transitions within a metal complex and thus its electronic structure.

For complexes of this compound with high-spin iron(III), which has a d⁵ electronic configuration and a ⁶S ground state, the d-d electronic transitions are both spin-forbidden and Laporte-forbidden. mdpi.com Consequently, these complexes exhibit only very weak absorption bands in the visible region of the spectrum. mdpi.com For example, the UV-Vis spectrum of trans-[diaquatetrakis(N,N-dimethylurea-O)iron(III)] nitrate does not show the expected ⁴T₁g(G)←⁶S transition, highlighting the extremely low intensity of these forbidden transitions. mdpi.com However, kinetic studies have successfully employed stopped-flow UV-Vis spectrophotometry to monitor the rapid formation of intermediates during the reaction of this compound with diiron(III) complexes. acs.org

Chirality and Helical Architectures in Metal-Urea Frameworks

The coordination of this compound with metal ions can lead to the formation of sophisticated three-dimensional structures with notable chiral features. A salient example is the formation of octahedral iron(III) nitrate complexes with this compound ligands. mdpi.comresearchgate.net In these complexes, the this compound molecules coordinate to the central iron(III) ion through the oxygen atom of the carbonyl group. mdpi.com

The steric hindrance imposed by the two methyl groups on one of the nitrogen atoms influences the spatial arrangement of the ligands around the metal center. This results in the formation of a propeller-like arrangement of the six this compound ligands. mdpi.comresearchgate.net This arrangement can exhibit helical chirality, with the "propellers" of the dimethylurea ligands screwing in specific directions. For instance, in the complex [hexakis(N,N-dimethylurea-O)iron(III)] nitrate, the ligands are arranged with the same handedness on both sides of the complex cation. mdpi.comresearchgate.net This uniform chirality is a direct consequence of the ligand's structure and its interaction with the metal ion.

The formation of these chiral structures is a testament to the structure-directing role of the this compound ligand in the self-assembly of metal-organic frameworks. The hydrogen bonding between the non-coordinating amine groups of the urea ligands and the counter-ions or solvent molecules further stabilizes these intricate architectures. mdpi.com

| Research Finding | Metal Ion | Coordination Geometry | Chiral Feature | Reference |

| Formation of propeller-like structures | Fe(III) | Octahedral | Helical arrangement of ligands | mdpi.com, researchgate.net |

| Ligands arranged with the same handedness | Fe(III) | Octahedral | Uniform chirality | mdpi.com, researchgate.net |

Catalytic and Material Science Applications of this compound Complexes

The unique structural and electronic properties of metal complexes incorporating this compound pave the way for their application in catalysis and material science. While specific catalytic applications of this compound complexes are an emerging area of research, their potential is underscored by the broader use of urea derivatives in catalysis. atamanchemicals.comatamanchemicals.com The presence of both a coordinating carbonyl group and a non-coordinating amine group in this compound suggests potential for cooperative catalysis.

In the realm of material science, the iron(III) nitrate complexes of this compound serve as precursors for the synthesis of nanosized metal oxides. researchgate.net The thermal decomposition of these complexes in the solid phase provides a convenient route to produce iron oxides with controlled particle size and morphology. researchgate.net These nanomaterials are of significant interest due to their catalytic, magnetic, and electronic properties, finding applications in various industrial processes. researchgate.net

Furthermore, the ability of dimethylurea to remain intact and be incorporated into the final structure during the ionothermal synthesis of metal-organic frameworks (MOFs) highlights its utility as a stable building block or template in the creation of novel porous materials. researchgate.net These MOFs can possess tailored pore sizes and functionalities, making them suitable for applications in gas storage, separation, and heterogeneous catalysis. The general ability of N,N-Dimethylurea to participate in coordination chemistry and form complexes with metal ions opens avenues for its use in these advanced materials. atamanchemicals.comatamanchemicals.com

| Application Area | Description | Potential Use | Reference |

| Material Science | Precursors for nanosized iron oxides via thermal decomposition. | Catalysis, magnetic materials, electronics. | researchgate.net |

| Material Science | Component in the ionothermal synthesis of Metal-Organic Frameworks. | Gas storage, separation, heterogeneous catalysis. | researchgate.net |

| Catalysis | Potential for cooperative catalysis due to dual functional groups. | Emerging area of research. | atamanchemicals.com, atamanchemicals.com |

Computational and Theoretical Studies on 1,1 Dimethylurea Systems

Quantum Chemical Investigations of Molecular Structure and Conformation

Quantum chemical methods are instrumental in elucidating the three-dimensional arrangement of atoms in 1,1-Dimethylurea and the energetics of its different spatial orientations. These computational approaches offer a detailed picture of the molecule's electronic structure and conformational preferences.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to predict the equilibrium geometry of molecules with high accuracy. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with extensive basis sets such as 6-311++G(d,p), are utilized to determine the optimal bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. These calculations provide a foundational understanding of the molecule's stable structure.

Conformational Landscape Analysis and Isomeric Energetics

The flexibility of the this compound molecule allows it to adopt various conformations, primarily through rotation around its single bonds. The analysis of the conformational landscape involves mapping the potential energy of the molecule as a function of these rotational degrees of freedom, often visualized as a potential energy surface (PES).

A critical aspect of this compound's conformational profile is the rotation around the C-N bond connecting the carbonyl group to the dimethylamino group. Computational studies on a derivative, 3-[(E)-(dimethylamino)methylidene]-1,1-dimethylurea, have shown a significant energy barrier to rotation around the amide bond, calculated to be 16.4 kcal/mol. mdpi.com This high barrier suggests that rotation is restricted at room temperature. A potential energy surface scan, which involves systematically changing a specific dihedral angle and calculating the energy at each step, can reveal the energy minima corresponding to stable conformers and the transition states that separate them. researchgate.netuni-muenchen.deq-chem.com For substituted ureas, different isomers, such as cis and trans conformers, can exist with varying relative stabilities. acs.org The relative energies of these isomers, or isomeric energetics, determine their population distribution at a given temperature.

Vibrational Spectroscopy Simulation and Interpretation

Computational methods play a vital role in interpreting the vibrational spectra of molecules, such as those obtained from infrared (IR) and Raman spectroscopy. By simulating these spectra, researchers can assign specific molecular motions to the observed absorption bands and gain a deeper understanding of the molecule's dynamics.

Computational Prediction of Infrared and Raman Frequencies and Intensities

Theoretical calculations, particularly using DFT, can predict the vibrational frequencies of this compound and their corresponding intensities in both IR and Raman spectra. These calculations are essential for assigning the numerous bands observed in experimental spectra. For N,N-dimethylurea, a comparison of calculated vibrational frequencies at the HF/6-31G* and MP2/6-31G* levels of theory shows the utility of such computational approaches in understanding vibrational spectra.

Below is a representative table comparing calculated vibrational frequencies for N,N-dimethylurea using two different theoretical methods.

| Mode Number | Symmetry | Frequency (HF/6-31G) (cm⁻¹) | Frequency (MP2/6-31G) (cm⁻¹) | IR Intensity (HF/6-31G) (km mol⁻¹) | IR Intensity (MP2/6-31G) (km mol⁻¹) |

|---|---|---|---|---|---|

| 1 | A | 3541 | 3491 | 38.91 | 27.59 |

| 2 | A | 3440 | 3381 | 37.74 | 26.70 |

| 9 | A | 1751 | 1714 | 520.64 | 359.78 |

| 10 | A | 1625 | 1587 | 168.26 | 143.44 |

Normal Coordinate Force Field Analysis for Vibrational Mode Assignment

Normal coordinate analysis is a powerful technique that decomposes the complex vibrational motions of a molecule into a set of fundamental vibrations known as normal modes. asianpubs.org This analysis relies on a force field, which is a set of force constants that describe the stiffness of the bonds and the resistance to bending and torsional motions. ias.ac.in

A study on N,N'-dimethylurea, an isomer of this compound, combined DFT calculations with normal coordinate force field analyses to fully assign its vibrational spectra. researchgate.net The force constants obtained from these calculations provide quantitative measures of the bond strengths and are crucial for accurately describing the vibrational dynamics. The Potential Energy Distribution (PED) is then calculated to determine the contribution of each internal coordinate (like bond stretching or angle bending) to a particular normal mode, enabling a detailed and unambiguous assignment of the vibrational bands. asianpubs.org

Theoretical Models of Hydrogen Bonding Interactions

Hydrogen bonding plays a crucial role in the chemistry of urea (B33335) and its derivatives. Theoretical models are employed to understand the nature and strength of these interactions. Quantum chemical calculations can be used to study the formation of dimers and larger clusters of this compound, held together by hydrogen bonds.

Calculations on urea and dimethyl urea dimers have been performed to determine the optimal geometries and the energetics of hydrogen bond formation. researchgate.net These studies reveal that the C=O group acts as a hydrogen bond acceptor, while the N-H groups act as hydrogen bond donors. The strength of these hydrogen bonds can be quantified by calculating the interaction energy, which is the energy difference between the hydrogen-bonded complex and the individual monomers. scholarsresearchlibrary.com For the water dimer, a prototypical hydrogen-bonded system, the electronic binding energy is estimated to be around -5.0 ± 0.1 kcal/mol. unideb.hu Similar computational approaches can be applied to this compound dimers to elucidate the specific characteristics of their hydrogen bonding.

Reactivity Descriptors and Mechanistic Insights from Computational Chemistry

Computational chemistry provides a powerful lens through which the reactivity of this compound can be understood at a molecular level. By employing methods rooted in quantum mechanics, it is possible to calculate a variety of electronic properties, known as reactivity descriptors. These descriptors help to predict how the molecule will behave in a chemical reaction, identifying the most probable sites for electrophilic or nucleophilic attack and offering insights into the underlying mechanisms.

Identification of Reactive Sites and Electrophilicity/Nucleophilicity Indices

The reactivity of a molecule is fundamentally governed by its electronic structure. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating this structure and predicting reactive behavior. For this compound, the key reactive sites can be inferred from the distribution of electron density, the energies of frontier molecular orbitals (FMOs), and the molecular electrostatic potential (MEP).

The unsubstituted nitrogen atom, with its lone pair of electrons, is expected to be the primary nucleophilic center. Conversely, the carbonyl carbon (C=O) is electron-deficient due to the high electronegativity of the oxygen atom, making it the principal electrophilic site.

Global Reactivity Descriptors:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key FMOs. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of molecular stability.

Ionization Potential (I) and Electron Affinity (A): These are calculated from the energies of the neutral, cationic, and anionic species.

Chemical Potential (μ), Chemical Hardness (η), and Softness (S): These descriptors are derived from I and A and provide insight into the molecule's resistance to changes in its electron distribution.

Nucleophilicity Index (N): This parameter quantifies the nucleophilic character of a molecule. There are several ways to define and calculate it, often by referencing a standard electrophile. rsc.org Automated computational workflows can calculate related properties like Methyl Cation Affinities (MCAs) to quantify nucleophilicity. researchgate.net

While specific DFT calculations for the reactivity indices of this compound are not extensively documented in publicly available literature, the table below illustrates the typical descriptors that would be computed to characterize its reactivity.

| Descriptor | Symbol | Formula | Significance for Reactivity |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Indicates electron-donating ability (nucleophilicity) |

| LUMO Energy | ELUMO | - | Indicates electron-accepting ability (electrophilicity) |

| Energy Gap | ΔE | ELUMO - EHOMO | Relates to chemical stability and reactivity |

| Ionization Potential | I | -EHOMO | Energy required to remove an electron |

| Electron Affinity | A | -ELUMO | Energy released when an electron is added |

| Electronegativity | χ | (I + A) / 2 | Tendency to attract electrons |

| Chemical Hardness | η | (I - A) / 2 | Resistance to change in electron configuration |

| Electrophilicity Index | ω | μ² / 2η (where μ = -χ) | Measures overall electrophilic nature |

Solvent Effects on Reaction Pathways through Implicit and Explicit Solvation Models

The solvent in which a reaction occurs is not merely an inert medium; it can profoundly influence reaction rates and mechanisms. rsc.org Computational chemistry models the influence of solvents through two primary approaches: implicit and explicit solvation models. rsc.org

Implicit (Continuum) Solvation Models: These models treat the solvent as a continuous medium with a defined dielectric constant, rather than as individual molecules. The solute is placed in a cavity within this continuum, and the model calculates the electrostatic interactions between the solute's charge distribution and the polarized dielectric. Popular implicit models include:

Polarizable Continuum Model (PCM): One of the most widely used methods.

Solvation Model based on Density (SMD): A universal solvation model that is widely used for calculating solvation free energies. researchgate.net

Conductor-like Screening Model (COSMO): This model is effective for handling a wide range of solvents.

These models are computationally efficient and are well-suited for calculating the free energy of solvation, which helps in understanding how a solvent stabilizes reactants, products, and transition states differently, thereby altering the thermodynamic and kinetic landscape of a reaction.

Explicit Solvation Models: In this approach, a finite number of individual solvent molecules are included in the calculation along with the solute molecule(s). This allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. Because of the high computational cost, this approach is often handled using hybrid methods:

Quantum Mechanics/Molecular Mechanics (QM/MM): The reacting species (solute) are treated with a high-level quantum mechanics method, while the surrounding solvent molecules are treated with a less computationally demanding molecular mechanics force field.

For a reaction involving this compound, such as its role as a nucleophile, computational studies would use these models to map the potential energy surface in different solvents. This would reveal how the energy barrier (activation energy) of the reaction changes, providing a direct explanation for experimentally observed solvent-dependent rate changes. For example, in the hydrolysis of urea catalyzed by copper complexes, the equilibrium between active and inactive species was shown to be dependent on the solvent mixture used. mdpi.com

Kinetic and Thermodynamic Modeling of Complex Reaction Systems

Computational chemistry provides essential tools for modeling the kinetics and thermodynamics of complex reactions, offering insights that can be difficult to obtain experimentally. By mapping the potential energy surface (PES) for a given reaction, key stationary points—reactants, products, intermediates, and transition states (TS)—can be identified and their energies calculated.

Thermodynamic Modeling: Using DFT calculations, the electronic energies of reactants and products can be determined. By performing vibrational frequency calculations, zero-point vibrational energies (ZPVE), thermal corrections, and entropic contributions can be obtained. This allows for the calculation of key thermodynamic state functions:

Enthalpy of Reaction (ΔH): Indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat).

Entropy of Reaction (ΔS): Relates to the change in disorder of the system.

Gibbs Free Energy of Reaction (ΔG): The ultimate determinant of a reaction's spontaneity at constant temperature and pressure (ΔG = ΔH - TΔS).

A computational study on the methanolysis of urea, for instance, used DFT methods to determine the enthalpies, entropies, and Gibbs free energies for the reaction pathway. researchgate.net

Kinetic Modeling: Reaction kinetics are governed by the activation energy (Ea), which is the energy difference between the reactants and the highest-energy transition state on the reaction pathway. Computational methods locate the TS structure, which is a first-order saddle point on the PES. According to Transition State Theory (TST), the reaction rate constant (k) is exponentially dependent on the Gibbs free energy of activation (ΔG‡). A kinetic model for the reaction of cellulose (B213188) with this compound to produce polar aprotic solvents has been developed that showed good correlation with experimental data. acs.org

The table below presents a hypothetical set of calculated data for a reaction involving this compound, illustrating the typical outputs of kinetic and thermodynamic modeling.

| Parameter | Symbol | Hypothetical Value (kJ/mol) | Significance |

|---|---|---|---|

| Activation Energy | Ea | +85 | Energy barrier that must be overcome for the reaction to occur. |

| Enthalpy of Reaction | ΔHrxn | -40 | Indicates an exothermic reaction. |

| Gibbs Free Energy of Reaction | ΔGrxn | -55 | Indicates a spontaneous reaction under standard conditions. |

| Gibbs Free Energy of Activation | ΔG‡ | +92 | Determines the reaction rate constant according to TST. |

Molecular Dynamics Simulations for Understanding Solution Behavior

While quantum mechanical methods are excellent for studying the details of chemical reactions, Molecular Dynamics (MD) simulations are the preferred tool for understanding the behavior of molecules in the condensed phase, such as in solution, over longer timescales. MD simulations model a system of molecules by applying classical mechanics, where the forces between atoms are described by a 'force field'. By solving Newton's equations of motion, MD simulations generate a trajectory that describes the positions and velocities of all atoms over time.

For this compound in aqueous solution, MD simulations can provide detailed insights into its solvation structure, aggregation behavior, and dynamic properties.

Solvation and Hydration Shells: MD simulations can precisely characterize the arrangement of solvent molecules (e.g., water) around a this compound molecule. By calculating radial distribution functions (RDFs), it is possible to determine the number of water molecules in the first and subsequent hydration shells and their average distance from different parts of the solute. Studies on various alkylated urea derivatives, including this compound, have been conducted to understand their hydration properties. aip.org These simulations reveal how the hydrophilic carbonyl group and the hydrophobic methyl groups organize the surrounding water molecules through hydrogen bonding and hydrophobic effects, respectively.

Self-Aggregation: Many urea derivatives exhibit a tendency to self-associate in solution to form dimers or larger clusters. aip.org MD simulations are an ideal tool to investigate this phenomenon for this compound. By simulating a system with multiple solute molecules, one can observe the formation and lifetime of aggregates. Analysis of the simulation trajectory can quantify the extent of aggregation and identify the preferred orientations and intermolecular interactions (e.g., hydrogen bonds between the N-H of one molecule and the C=O of another) that stabilize these clusters. While quantum calculations show that urea dimers lose stability upon hydration, MD simulations suggest that urea-urea interactions in solution can lead to the formation of short-lived clusters. aip.org

Dynamics and Transport Properties: MD simulations also provide information on dynamic properties. For instance, the diffusion coefficient of this compound in a given solvent can be calculated, which is a fundamental transport property. Furthermore, the dynamics of water molecules in the hydration shell can be compared to that of bulk water, revealing whether the solute acts as a "structure maker" or "structure breaker." It has been suggested that further MD simulations would be beneficial to study the temperature-dependent proton migration in hydrogen-bonded complexes formed between N,N-dimethylurea and organic acids. rsc.org

The table below summarizes the key insights that can be gained from MD simulations of this compound in solution.

| Property Investigated | Key Simulation Output | Physicochemical Insight |

|---|---|---|

| Hydration Structure | Radial Distribution Functions (RDFs), Coordination Numbers | Reveals the number and arrangement of water molecules in the hydration shell. aip.org |

| Self-Aggregation | Cluster analysis, Potential of Mean Force (PMF) | Quantifies the tendency of molecules to form dimers or larger aggregates in solution. aip.org |

| Hydrogen Bonding | H-bond lifetime analysis | Characterizes the strength and dynamics of solute-solvent and solute-solute hydrogen bonds. |

| Translational Motion | Mean Squared Displacement (MSD) | Allows for the calculation of the diffusion coefficient of the solute. |

Advanced Research Applications in Chemical and Materials Science

Role as a Versatile Reagent and Solvent in Green Chemistry Contexts

In the pursuit of more environmentally sustainable chemical processes, 1,1-Dimethylurea has emerged as a compound of interest. It is recognized for its utility as a polar solvent and a reagent in organic reactions. wikipedia.org A key aspect of its application in green chemistry is its ability to form low-melting point eutectic mixtures when combined with various hydroxylic additives. wikipedia.org These mixtures can function as environmentally benign solvents, offering an alternative to traditional volatile organic solvents. wikipedia.org The polarity of this compound and its capacity for hydrogen bonding contribute to its solubility in water and other polar solvents, which is a desirable characteristic for green chemical applications. solubilityofthings.com

Development in Polymer Science and Engineering

The application of this compound extends into the realm of polymer science, where it contributes to the modification and synthesis of polymeric materials.

This compound is employed as a plasticizer, a substance added to polymers to increase their flexibility and durability. biosynth.comchemimpex.com Research has shown its effectiveness as a plasticizer for materials such as polycarbonates and high-resistance rubber. biosynth.com Studies have also investigated the use of dimethylurea (DMU) to lower the glass transition temperature (Tg) of polymers like poly(methyl methacrylate) (PMMA) and poly(vinyl chloride) (PVC), which is indicative of a plasticizing effect. researchgate.net The introduction of this compound into a polymer matrix can enhance the material's properties, making it suitable for a wider range of applications. chemimpex.com

Research has identified that this compound possesses ferroelectric properties. biosynth.com Ferroelectric materials exhibit spontaneous electric polarization that can be reversed by applying an external electric field. This characteristic is crucial for the development of advanced functional materials used in electronic components like capacitors, sensors, and memory devices. The intrinsic ferroelectricity of this compound opens up possibilities for its incorporation into novel materials designed for specific electronic and piezoelectric applications.

Deep Eutectic Solvents (DESs) represent a class of fluids with potential applications in electrochemistry. acs.org These solvents are mixtures of a hydrogen bond acceptor and a hydrogen bond donor, which together have a significantly lower melting point than the individual components. acs.orgacs.org this compound can act as a hydrogen bond donor in the formation of DESs. A notable example is the mixture of choline (B1196258) chloride (ChCl) and this compound.

The table below details the properties of a specific Deep Eutectic Solvent formulation involving this compound.

| Component A | Component B | Molar Ratio (A:B) | Melting Point of A (°C) | Melting Point of B (°C) | Resulting DES Freezing Point (°C) |

| Choline Chloride (ChCl) | This compound | 1:2 | 303 | 180 | 149 acs.org |

While some DES systems involving urea (B33335) or 1,3-dimethylurea (B165225) have shown promise as electrolytes for electrochemical devices like batteries, the specific applications for this compound-based DESs are an area of ongoing investigation. polimi.itshd-pub.org.rsresearchgate.net

Intermediates in the Synthesis of Specialty Chemicals

This compound serves as a crucial intermediate in the production of various specialty chemicals, including pharmaceuticals and agrochemicals. chemimpex.compengnuochemical.com Its role as a building block is fundamental to the creation of more complex molecules. pengnuochemical.com

The chemical structure of this compound makes it an important precursor for a range of nitrogen-containing organic molecules. solubilityofthings.com The unsubstituted nitrogen atom can function as a nucleophile, enabling it to participate in diverse chemical reactions. wikipedia.org It is a key synthetic raw material for intermediates used in the pharmaceutical and pesticide industries. google.com Furthermore, it is an essential precursor in the synthesis of 1,1-dimethylhydrazine, a component used as a rocket fuel. google.com Its utility is also demonstrated in its role as a source of dimethylamine (B145610) in the production of dyes and other chemicals. pengnuochemical.com

Compound PubChem CIDs

Building Blocks for Aromatic and Heterocyclic Compound Scaffolds

This compound serves as a versatile building block in organic synthesis, particularly in the construction of complex heterocyclic and aromatic scaffolds. Its utility is prominent in multicomponent reactions (MCRs), which are efficient synthetic strategies that combine three or more reactants in a single step to form a product that incorporates portions of all starting materials. tcichemicals.com

A significant application of this compound is in the Biginelli reaction and its variations, which produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). wikipedia.org For instance, this compound has been successfully employed in the synthesis of N,N′-disubstituted-4-aryl-3,4-dihydropyrimidinones. scientificlabs.iesigmaaldrich.compengnuochemical.comsigmaaldrich.com These reactions can be catalyzed by various agents, including ion-exchange resins like Dowex-50W or Lewis acids such as hafnium(IV) triflate (Hf(OTf)4). sigmaaldrich.comnih.gov Interestingly, mechanistic studies suggest that when N,N'-dimethylurea is used instead of urea in the Hf(OTf)4-catalyzed Biginelli reaction, the pathway may shift from the typical imine intermediate pathway to one involving a Knoevenagel adduct as the key intermediate. nih.gov

Beyond pyrimidinones, this compound is a reactant in the synthesis of other important heterocyclic systems. It has been used in combination with citric acid as a deep eutectic solvent (DES) for the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives through a three-component reaction catalyzed by superparamagnetic CuFeO2 nanoparticles. mdpi.com Another example is the isocyanide-based multicomponent reaction between alkyl isocyanides, dialkyl acetylenedicarboxylates, and N,N'-dimethylurea, which yields functionalized 2,6-dioxohexahydropyrimidines. tandfonline.com These examples underscore the role of this compound as a key nitrogen-containing component for generating molecular diversity in heterocyclic chemistry.

Academic Research in Agrochemicals (Mechanism and Development Focus)

In the field of agrochemicals, this compound is a crucial precursor for a class of highly effective herbicides. pengnuochemical.comatamanchemicals.com Research in this area is concentrated on understanding how the molecular structure of its derivatives relates to their herbicidal activity and the precise biochemical mechanisms through which they function.

Structure-Activity Relationship (SAR) Studies in Herbicide Design

The herbicidal activity of this compound derivatives, particularly phenylureas, is profoundly influenced by the nature and position of substituents on the phenyl ring. solubilityofthings.comsolubilityofthings.com Structure-Activity Relationship (SAR) studies are essential for optimizing the efficacy of these herbicides and understanding their mode of action. researchgate.netacs.orgjlu.edu.cn

The compound 3-(3,4-dichlorophenyl)-1,1-dimethylurea, commonly known as Diuron (B1670789) (or DCMU), is a benchmark for these studies. atamanchemicals.com Its high herbicidal potency is largely attributed to the 3,4-dichloro substitution on the phenyl ring, which enhances its binding affinity to the target site in plants. The general structural requirements for high activity in this class of herbicides include the this compound moiety and a substituted phenyl ring.

SAR studies have revealed key insights:

Halogen Substitution : The number and position of chlorine atoms on the phenyl ring are critical. Diuron, with two chlorine atoms at the 3 and 4 positions, is a more potent inhibitor of photosynthesis than Monuron, which has only a single chlorine at the 4-position. atamanchemicals.com

Lipophilicity and Alkyl Groups : The introduction of different alkyl groups can modify the herbicide's properties. For example, Isoproturon (B30282), which features an isopropylphenyl group, exhibits altered soil adsorption characteristics, which can reduce leaching.

Hydrophilic Groups : Replacing the chlorine atoms with a hydroxyl group, as in 3-(3-hydroxyphenyl)-1,1-dimethylurea, results in a compound with different physicochemical properties, such as solubility and reactivity, which in turn affects its biological activity and environmental behavior.

The following table summarizes the structural variations and their impact on the properties of several this compound-based herbicides.

| Compound Name | Phenyl Ring Substituent | Key SAR Feature | Impact on Properties |

| Diuron | 3,4-Dichlorophenyl | Dichloro substitution | High binding affinity to PSII, potent herbicidal activity. atamanchemicals.com |

| Monuron | 4-Chlorophenyl | Single chloro substituent | Lower herbicidal potency compared to Diuron. atamanchemicals.com |

| Isoproturon | 4-Isopropylphenyl | Hydrophobic isopropyl group | Improved soil adsorption, reduced leaching. |

| 3-(3-Hydroxyphenyl)-1,1-dimethylurea | 3-Hydroxyphenyl | Hydroxyl group | Altered solubility and reactivity. |

Mechanistic Investigations of Photosynthesis Inhibition by this compound Derivatives

The primary mechanism of herbicidal action for this compound derivatives like Diuron is the potent and specific inhibition of photosynthesis. atamanchemicals.combionity.com These compounds act on Photosystem II (PSII), a key protein complex in the light-dependent reactions of photosynthesis. ebi.ac.ukwikipedia.org

Detailed mechanistic studies have shown that Diuron blocks the photosynthetic electron transport chain. frontiersin.orgvedantu.com It achieves this by binding to a specific niche on the D1 protein, a core component of the PSII reaction center. frontiersin.orgpressbooks.pub This binding site is specifically the QB-plastoquinone binding pocket. wikipedia.orgvedantu.comuniprot.org By occupying this site, Diuron physically prevents the binding of plastoquinone (B1678516) (QB), the native electron acceptor. wikipedia.orgfrontiersin.org

The blockage of the QB binding site interrupts the flow of electrons from PSII to the subsequent components of the electron transport chain. atamanchemicals.comncats.io This halt in electron flow prevents the reduction of NADP+ to NADPH, a critical step for the conversion of light energy into chemical energy. wikipedia.orgvedantu.com While it effectively shuts down this "linear" electron flow, it does not affect Photosystem I directly. bionity.comwikipedia.org This high specificity has made Diuron not only a successful herbicide but also an invaluable research tool for studying energy flow in photosynthesis. bionity.comfrontiersin.orgnih.gov The binding site for urea-based herbicides like Diuron on the D1 protein is distinct from that of other PSII inhibitors, such as the triazines (e.g., atrazine), which bind to a different location within the same protein complex. pressbooks.pubresearchgate.net

Biochemical Research Applications and Biological System Interactions

Function as a Nitrogen Source and its Influence on Metabolic Pathways

1,1-Dimethylurea (DMU) serves as a nitrogen source in various biological systems, a property that makes it a component in some agricultural fertilizers to enhance plant growth and crop yields. solubilityofthings.comatamanchemicals.comchemimpex.com Its water solubility facilitates its absorption by plants. atamanchemicals.comchemimpex.com In biochemical studies, this compound is recognized for its role in influencing metabolic pathways. solubilityofthings.com

The compound and its derivatives are involved in various metabolic processes. For instance, studies on the green alga Chlamydomonas reinhardtii under sulfur deprivation have shown that the catabolism of starch and proteins, which generates formate, acetate, and ethanol (B145695), contributes to H₂ photoproduction. The use of 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU), a related compound, as an inhibitor in these studies helps to elucidate these complex metabolic pathways. oup.comnih.govoup.com Furthermore, in rice crops, the herbicide Diuron (B1670789), which is 3-(3,4-dichlorophenyl)-1,1-dimethylurea, has been shown to downregulate genes associated with the biosynthesis of proteins, fatty acids, and carbohydrates, while upregulating genes involved in xenobiotic metabolism and detoxification. researchgate.net

Investigations into Protein Stability and Cryoprotective Mechanisms

The scientific community has shown interest in this compound for its effects on protein stability and its potential as a cryoprotectant. solubilityofthings.com Research indicates that urea (B33335) and its derivatives, including this compound, can influence the stability of biological macromolecules like proteins. nih.gov The interaction of these compounds with proteins can lead to changes in their structure and function, including denaturation. atamanchemicals.comchemimpex.com

Molecular dynamics simulations have been employed to study the energetics of transferring proteins like T4-lysozyme from a pure water solvent to a mixed solvent containing this compound. aip.org These studies help to understand the "direct" interaction between the protein and the cosolvent, which governs the transfer energetics. aip.org The presence of this compound can affect the hydration shells around proteins, influencing their folding and stability. atamanchemicals.com

Additionally, due to its ability to form hydrogen bonds and its solubility, this compound and its derivatives have been considered for use as cryoprotectants in the preservation of biological samples. atamanchemicals.comoup.com For example, Dimethyl sulfoxide (B87167) (DMSO), a compound with some structural similarities in terms of methyl groups, is a well-known cryoprotectant used for preserving sperm, with studies showing its effectiveness in various species. mdpi.com

Interactions with Biological Macromolecules and Cellular Components

This compound and its derivatives can interact with various biological macromolecules and cellular components, influencing their structure and function. The urea functional group allows these compounds to participate in hydrogen bonding with proteins, enzymes, and nucleic acids. solubilityofthings.comatamanchemicals.comnih.gov These interactions can lead to enzyme inhibition or protein denaturation. atamanchemicals.com

Urea itself has been shown to form stable hydrogen bonds and stacking interactions with nucleobases in DNA and RNA. nih.gov Molecular dynamics simulations have revealed that urea can mimic nucleobases within nucleic acid structures, forming direct hydrogen bonds with purine (B94841) bases and water-mediated hydrogen bonds with pyrimidine (B1678525) bases. nih.gov

In the context of cellular components, derivatives of this compound, such as the herbicide Diuron, are known to interact with the thylakoid membranes in chloroplasts, specifically with the components of photosystem II (PSII). nih.govnih.govpnas.org This interaction inhibits the electron transport chain, a crucial process in photosynthesis.

Studies on Cellular Cycle Regulation in Photosynthetic Model Organisms

Analysis of Photosynthesis-Independent Effects on Cell Cycle Progression

The derivative 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU) has been instrumental in studying the regulation of the cell cycle in photosynthetic organisms, particularly in distinguishing between light-dependent and -independent processes. In the unicellular alga Euglena gracilis, while light regulates the cell cycle, DCMU has been shown to inhibit the transit through the G2/M phase, even in dark-grown wild-type cells and bleached variants that lack chloroplasts. nih.gov This indicates that DCMU has effects on cell cycle progression that are independent of its role as a photosynthesis inhibitor. nih.govosti.gov

Similarly, in the green alga Chlamydomonas reinhardtii, studies using DCMU have helped to investigate the commitment point for cell division. Even when cell growth is halted by DCMU, the quality of light (red versus blue) can influence the initiation of cell division, suggesting a regulatory role for light that is not directly tied to photosynthetic activity. tandfonline.comtandfonline.com In the red alga Cyanidioschyzon merolae, inhibition of photosynthesis with DCMU demonstrated that cell cycle progression and energy metabolism are regulated independently by day/night rhythms. asm.org

Genetic and Biochemical Characterization of Herbicide Resistance Mechanisms related to Thylakoid Membrane Properties

The study of herbicide resistance, particularly to DCMU, has provided significant insights into the properties of the thylakoid membrane and the genetic control of its components. In Chlamydomonas reinhardtii, uniparentally inherited DCMU-resistant mutants have been isolated. nih.govnih.govoup.com Biochemical analysis of isolated thylakoid membranes from these mutants revealed a reduced affinity for DCMU, which quantitatively accounts for the resistance observed in vivo. nih.govnih.govoup.com This demonstrates that the binding sites for DCMU on the thylakoid membrane are under non-Mendelian (chloroplast) genetic control. nih.govnih.govoup.com

These resistance mechanisms are often categorized as "primary," involving a direct alteration of the herbicide's target site, as opposed to "secondary" mechanisms where the herbicide is prevented from reaching its target. nih.gov The characterization of these mutants has been crucial in understanding the structure and function of the photosystem II complex and the molecular basis of herbicide action. researchgate.net For instance, specific binding studies with radiolabeled atrazine (B1667683) and DCMU in resistant mutants have shown that while the binding of DCMU is significantly weaker, the binding of atrazine can remain unaffected, indicating distinct but overlapping binding domains on the thylakoid membrane. capes.gov.br

Environmental Fate and Remediation Research of 1,1 Dimethylurea Derivatives

Elucidation of Abiotic and Biotic Transformation Pathways

The environmental persistence of 1,1-dimethylurea derivatives is governed by a combination of abiotic (non-biological) and biotic (biological) transformation processes. Research has identified several key pathways for their breakdown.

Abiotic Pathways: Abiotic degradation primarily involves hydrolysis and photolysis. The rate of hydrolysis for many phenylurea herbicides is generally slow under neutral pH conditions but can be accelerated under strongly acidic or alkaline conditions. nih.gov For instance, the herbicide isoproturon (B30282) is relatively persistent in water, with a hydrolysis half-life of about 30 days. who.int Diuron's hydrolysis is negligible at neutral pH, but under acidic or alkaline conditions, it primarily yields 3,4-dichloroaniline (B118046). nih.gov Photochemical transformation, or photolysis, is another abiotic route. Direct photolysis by sunlight for herbicides like isoproturon and chlorotoluron (B1668836) is considered slow due to their low absorption of sunlight wavelengths. oup.com However, indirect photolysis, mediated by other substances, can occur. The photolysis of diuron (B1670789) in water can lead to the substitution of a chlorine atom with a hydroxyl group (photohydrolysis), with the specific product depending on the irradiation wavelength. nih.gov

Biotic Pathways: Microbial transformation is the principal mechanism for the degradation of this compound herbicides in the environment. researchgate.net The primary biotic transformation pathways identified are N-demethylation, hydrolysis, and hydroxylation.

N-Demethylation: This is a common initial step where one or both methyl groups on the urea (B33335) nitrogen are sequentially removed. For the herbicide isoproturon, bacteria such as Sphingomonas sp. strain SRS2 initiate degradation through two successive N-demethylation steps, forming 3-(4-isopropylphenyl)-1-methylurea (MDIPU) and subsequently 3-(4-isopropylphenyl)urea (DDIPU). nih.govnih.gov Similarly, the degradation of diuron often begins with N-demethylation to produce 3-(3,4-dichlorophenyl)-1-methylurea (DCPMU) and 3-(3,4-dichlorophenyl)urea (DCPU). atamanchemicals.comresearchgate.net

Hydrolysis: This pathway involves the cleavage of the urea side chain from the phenyl ring. The bacterium Arthrobacter globiformis D47 can transform isoproturon directly to 4-isopropylaniline (B126951) (4IA) via hydrolysis of the dimethylurea side chain. nih.govnih.gov For diuron, hydrolysis of the amide bond, typically following demethylation, results in the formation of the persistent metabolite 3,4-dichloroaniline (DCA). researchgate.net

Hydroxylation: Some microorganisms can introduce a hydroxyl (-OH) group onto the molecule. Fungi, for example, have been shown to hydroxylate the isopropyl group of isoproturon. nih.gov Another pathway observed in soils involves the hydroxylation of the isopropyl side chain to create 2-hydroxy-IPU [3-(4-(2-hydroxyisopropyl)-phenyl)-1,1-dimethylurea]. nih.gov

The specific pathway that dominates can depend on the microbial species present and the environmental conditions. nih.gov

Table 1: Key Transformation Pathways for this compound Herbicide Derivatives

| Compound | Pathway Type | Transformation Reaction | Key Metabolite(s) | Reference |

|---|---|---|---|---|

| Isoproturon | Biotic (N-Demethylation) | Successive removal of methyl groups from urea side chain | MDIPU, DDIPU | nih.gov |

| Isoproturon | Biotic (Hydrolysis) | Cleavage of the dimethylurea side chain | 4-isopropylaniline (4IA) | nih.gov |

| Isoproturon | Biotic (Hydroxylation) | Addition of -OH to the isopropyl group | Hydroxy-isoproturon | nih.gov |

| Diuron | Biotic (N-Demethylation) | Successive removal of methyl groups from urea side chain | DCPMU, DCPU | researchgate.net |

| Diuron | Abiotic (Hydrolysis) | Cleavage of the urea side chain under acidic/alkaline conditions | 3,4-dichloroaniline (DCA) | nih.gov |

| Diuron | Abiotic (Photolysis) | Substitution of chlorine with a hydroxyl group | 3-(4-chloro-3-hydroxyphenyl)-1,1-dimethylurea | nih.gov |

Photochemical and Microbial Degradation Studies in Environmental Matrices

Extensive research has been conducted to understand the degradation rates and mechanisms of this compound derivatives in environmental matrices such as soil and water.

Photochemical Degradation: Studies on the photocatalytic degradation of these compounds have shown promise for remediation. The photocatalytic degradation of chlorotoluron in aqueous suspensions of titanium dioxide (TiO₂) has been demonstrated to be effective. nih.gov The efficiency of this process is influenced by factors such as the type of TiO₂, pH, and catalyst concentration. nih.gov For diuron, heterogeneous photocatalysis using TiO₂ and solar light has been shown to be an efficient method for its destruction in the top layers of contaminated soil. researchgate.netcapes.gov.br Other studies have explored enhancing photodegradation through the addition of substances like iron(III), which can generate hydroxyl radicals that degrade isoproturon. cerist.dz